

Tinoridine Hydrochloride: A Comprehensive Technical Guide on its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tinoridine Hydrochloride*

Cat. No.: *B7821547*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class. This document provides an in-depth technical overview of the pharmacology and toxicology of **Tinoridine Hydrochloride**, synthesizing available preclinical and clinical data. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Additionally, Tinoridine exhibits significant antioxidant properties through direct free-radical scavenging and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn inhibits ferroptosis. This guide details its multifaceted pharmacological effects, pharmacokinetic profile, and toxicological data. Experimental protocols for key assays are provided, and relevant signaling pathways are visualized to support further research and development.

Introduction

Tinoridine hydrochloride (also known as Y-3642) is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1] Its chemical structure, ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, distinguishes it as a thienopyridine derivative.[2] While its primary therapeutic application has been in the management of pain and inflammation, recent research has unveiled novel mechanisms of

action, including the inhibition of ferroptosis, an iron-dependent form of programmed cell death. [3] This guide aims to provide a comprehensive technical resource on the pharmacological and toxicological profile of **Tinoridine Hydrochloride** for researchers and professionals in drug development.

Pharmacology

Tinoridine Hydrochloride's pharmacological effects are multifaceted, stemming from its ability to modulate several key biological pathways involved in inflammation, oxidative stress, and cell death.

Mechanism of Action

Tinoridine's anti-inflammatory and analgesic effects are attributed to a combination of the following mechanisms:

- **Cyclooxygenase (COX) Inhibition:** As a non-steroidal anti-inflammatory drug, Tinoridine's primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2). [1] This action blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [4][5]
- **Free Radical Scavenging and Antioxidant Activity:** Tinoridine possesses potent free-radical scavenging and antiperoxidative properties. [6] It has been shown to reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and inhibit lipid peroxidation. [4][7] This antioxidant capacity helps mitigate oxidative stress at the site of inflammation.
- **Nrf2 Pathway Activation and Ferroptosis Inhibition:** Recent studies have identified Tinoridine as a novel inhibitor of ferroptosis. [3] It is understood to activate the Nrf2 signaling pathway, a primary regulator of antioxidant responses. [8] This activation leads to the upregulation of antioxidant proteins, including Glutathione Peroxidase 4 (GPX4), which protects cells from oxidative stress and ferroptosis. [8]
- **Inhibition of Leukocyte Migration:** Tinoridine has been demonstrated to inhibit the migration of leukocytes to inflamed tissues, thereby preventing the amplification of the inflammatory response. [6]

- **Modulation of Cytokine Activity:** The compound may also influence the production and activity of cytokines, which are small proteins that play a crucial role in regulating immune and inflammatory responses.[\[6\]](#)

Pharmacodynamics

The pharmacodynamic effects of Tinoridine are a direct consequence of its mechanisms of action. The inhibition of prostaglandin synthesis leads to a reduction in inflammation, pain, and fever. Its antioxidant and ferroptosis-inhibiting properties may contribute to its therapeutic effects in conditions where oxidative stress and iron-dependent cell death are implicated.

While specific IC50 values for Tinoridine's inhibition of COX-1 and COX-2 are not readily available in publicly accessible literature, the following table provides comparative values for other common NSAIDs to offer context.[\[3\]](#)

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-2/COX-1)
Tinoridine HCl	Data not available	Data not available	Data not available
Celecoxib	9.4	0.08	0.0085
Ibuprofen	>100	8.2 - 22.6	>0.082 - 0.226
Indomethacin	Data not available	Data not available	Data not available

Note: The IC50 values for ibuprofen and celecoxib are sourced from a study on benzimidazole analogs and are provided for comparative purposes.[\[9\]](#)

Pharmacokinetics

Pharmacokinetic studies of Tinoridine have been conducted in both humans and animals.

Human Pharmacokinetics: A study in healthy subjects and patients with renal failure following oral administration of Tinoridine revealed the following parameters:[\[10\]](#)

Parameter	Value	Notes
Plasma Half-life ($t_{1/2}$)	~8.2 hours	Unaffected by renal failure.
Total Body Clearance (Cl/F)	Very high	Suggests a significant first-pass effect.
Renal Clearance	~0.30 L/h	Indicates minimal renal excretion.
Dose Proportionality	No correlation between dose (200, 400, 800 mg) and C _{max} or AUC.	Further supports a first-pass effect.
Effect of Age	Strong linear correlation between C _{max} and age ($r = 0.919$) and AUC and age ($r = 0.838$).	Suggests increased bioavailability in the elderly.

Animal Pharmacokinetics: Specific C_{max} and AUC values for Tinoridine in preclinical animal models are not widely reported in the available literature. However, a method for the quantification of Tinoridine in rat plasma using HPLC-MS has been detailed, which is crucial for conducting such studies.

Toxicology

The toxicological profile of **Tinoridine Hydrochloride** has been evaluated through acute toxicity studies. Information on subchronic and genotoxicity is limited in the public domain.

Acute Toxicity

The median lethal dose (LD₅₀) has been determined in mice and rats for both oral and intraperitoneal administration.

Species	Route of Administration	LD50
Mouse	Oral	1601 mg/kg
Rat	Oral	>10200 mg/kg
Mouse	Intraperitoneal	1600 mg/kg
Rat	Intraperitoneal	1250 mg/kg

Subchronic and Chronic Toxicity

Specific no-observed-adverse-effect level (NOAEL) data from subchronic or chronic toxicity studies for **Tinoridine Hydrochloride** are not readily available. Such studies typically involve repeated daily administration of the substance for a specified period (e.g., 28 or 90 days) to identify target organs of toxicity and establish a NOAEL.[\[11\]](#)

Genotoxicity

There is no publicly available data on the genotoxicity of **Tinoridine Hydrochloride** from standard assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo chromosomal aberration tests. These assays are critical for assessing the mutagenic potential of a compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Tinoridine's pharmacological activity are provided below.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

- Animals: Male Wistar rats (150-200 g).
- Groups:
 - Control group (vehicle).

- Standard group (e.g., Indomethacin).
- Tinoridine-treated groups (various doses).
- Procedure:
 - Administer Tinoridine or the standard drug orally. The control group receives the vehicle.
 - One hour after administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
 - Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: Calculate the percentage inhibition of edema for each treated group relative to the control group.^[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

This in vitro assay measures the free radical scavenging capacity of a compound.

- Reagents:
 - DPPH solution in methanol.
 - Tinoridine solutions at various concentrations.
 - Standard antioxidant (e.g., Ascorbic acid or Trolox).
- Procedure:
 - Add different concentrations of Tinoridine or the standard to the DPPH solution in a 96-well plate.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance of the solution at 517 nm using a spectrophotometer.

- **Data Analysis:** Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.^[8] While the qualitative activity of Tinoridine is documented, a specific IC₅₀ value is not readily available in the literature.^[8]

Boyden Chamber Assay (Leukocyte Migration)

This assay is used to study the effect of a compound on cell migration, including that of leukocytes.

- **Apparatus:** Boyden chamber with two compartments separated by a microporous membrane.
- **Cells:** Isolated leukocytes.
- **Procedure:**
 - Place the leukocyte suspension in the upper compartment of the Boyden chamber.
 - The lower compartment contains a chemoattractant (e.g., fMLP) with or without Tinoridine at various concentrations.
 - Incubate the chamber for a sufficient time to allow cell migration.
 - After incubation, fix and stain the membrane.
 - Count the number of cells that have migrated to the lower side of the membrane.
- **Data Analysis:** Compare the number of migrated cells in the Tinoridine-treated groups to the control group (chemoattractant alone) to determine the inhibitory effect on migration.^[4]^[9]

In Vitro Cytokine Production Assay

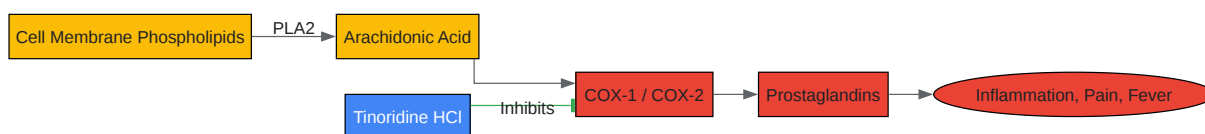
This assay assesses the effect of a compound on the production of inflammatory cytokines.

- **Cells:** Peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

- Procedure:
 - Culture the cells in a multi-well plate.
 - Pre-treat the cells with various concentrations of Tinoridine for 1-2 hours.
 - Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production (e.g., TNF- α , IL-6).
 - After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
 - Measure the concentration of the cytokines in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
- Data Analysis: Compare the cytokine concentrations in the Tinoridine-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

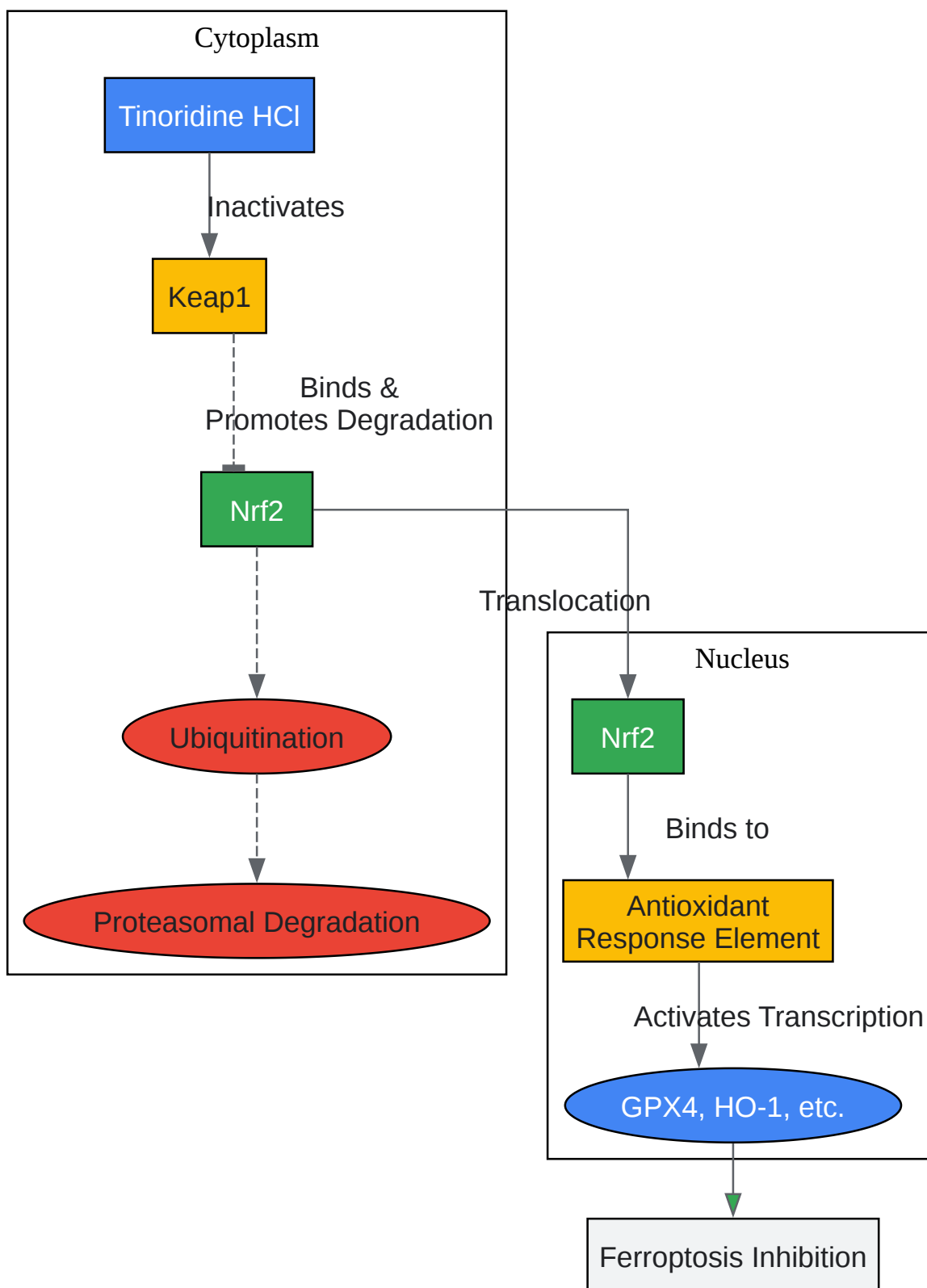
Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **Tinoridine Hydrochloride**.



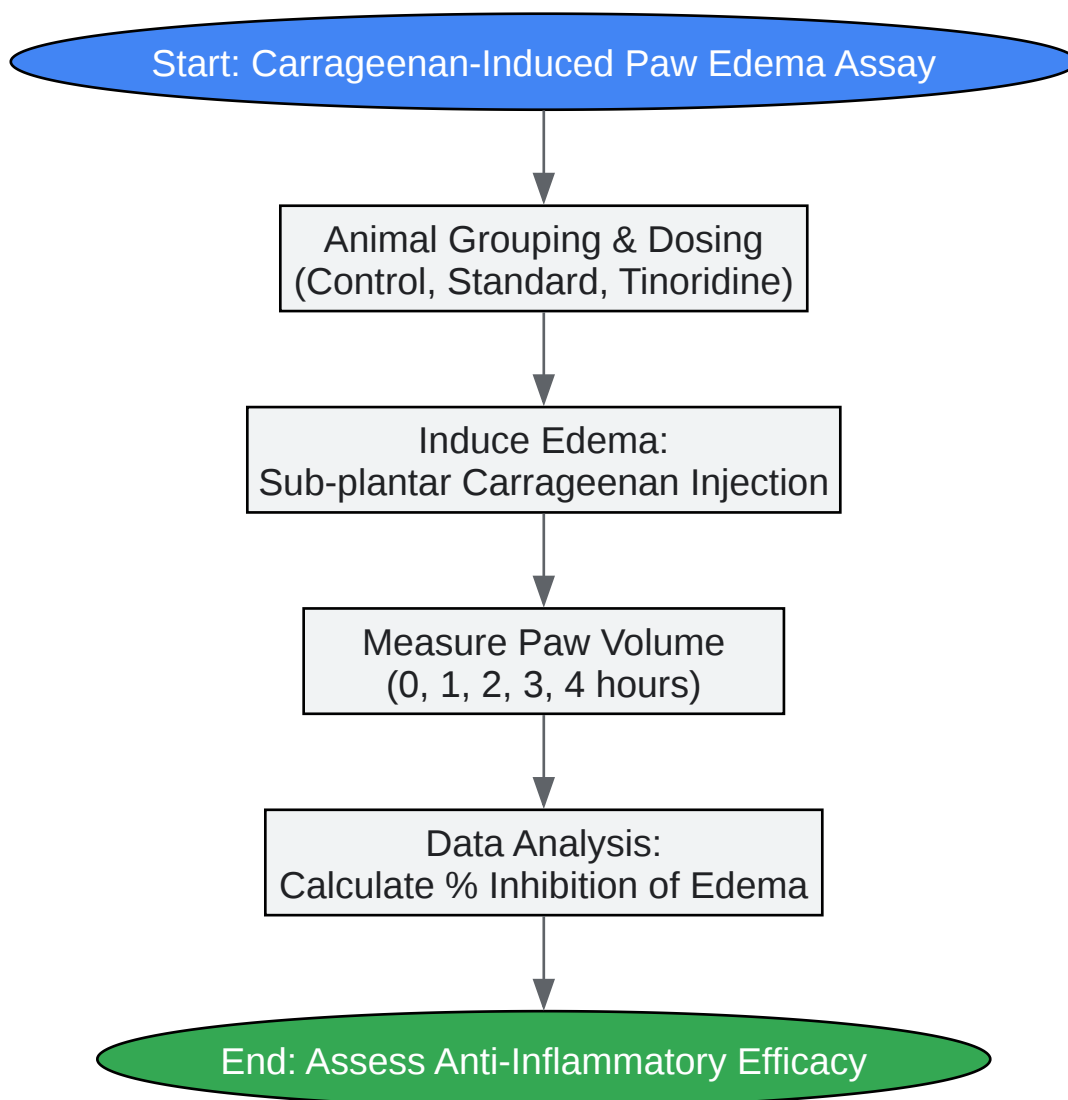
[Click to download full resolution via product page](#)

Tinoridine's Inhibition of the Cyclooxygenase Pathway.



[Click to download full resolution via product page](#)

Tinoridine's Activation of the Nrf2 Signaling Pathway.



[Click to download full resolution via product page](#)

Experimental Workflow for In Vivo Anti-inflammatory Assay.

Conclusion

Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug with a complex pharmacological profile that extends beyond simple COX inhibition. Its well-documented antioxidant and free-radical scavenging activities, coupled with the more recently discovered role in Nrf2 pathway activation and ferroptosis inhibition, suggest a broader therapeutic potential. While its efficacy in preclinical models of inflammation is established, a notable gap exists in the public availability of specific quantitative data for key pharmacodynamic and toxicological parameters. Further research to determine the IC₅₀ values for COX inhibition,

quantify its antioxidant capacity with specific metrics, and conduct comprehensive subchronic and genotoxicity studies would be invaluable for a complete assessment of its therapeutic index and to guide future drug development efforts. The detailed experimental protocols and pathway visualizations provided in this guide serve as a resource for researchers aiming to further elucidate the pharmacological and toxicological properties of this multifaceted compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 2. benchchem.com [benchchem.com]
- 3. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Tinoridine hydrochloride - tcsc0039488 - Taiclone [taiclone.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of tinoridine after oral administration to healthy subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Tinoridine Hydrochloride: A Comprehensive Technical Guide on its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821547#tinoridine-hydrochloride-pharmacology-and-toxicology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com